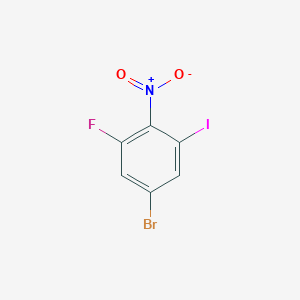

4-Bromo-2-fluoro-6-iodonitrobenzene

Description

Significance of Highly Substituted Aromatic Systems in Advanced Chemical Research

Highly substituted aromatic rings are fundamental scaffolds in the design of new chemical entities. Their importance stems from the fact that the precise spatial arrangement of various substituents on an aromatic core can dictate the molecule's physical, chemical, and biological properties. The synthesis of these complex structures can be approached in several ways, including the functionalization of existing aromatic cores or the construction of the aromatic ring from acyclic precursors. nih.govrsc.org The development of methods for the regioselective functionalization of these systems is a significant area of research, with techniques like metal-catalyzed C-H activation offering powerful tools for creating diverse and complex molecular architectures. rsc.orgresearchgate.net

The strategic introduction of multiple substituents allows for fine-tuning of a molecule's characteristics. For instance, in drug discovery, the addition of specific groups can enhance binding affinity to a biological target, improve metabolic stability, or modulate pharmacokinetic properties. nih.govnih.gov Therefore, the availability of a diverse toolkit of highly substituted aromatic building blocks is crucial for advancing medicinal chemistry and materials science. scielo.brmdpi.com

The Unique Role of Halogen and Nitro Substituents in Aromatic Reactivity Design

The reactivity of an aromatic ring is profoundly influenced by its substituents. Halogen and nitro groups, when present on the same aromatic core, create a unique electronic landscape that can be exploited for a variety of synthetic transformations. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution (SNAr). researchgate.net This activation is particularly pronounced at the ortho and para positions relative to the nitro group.

Halogen substituents also exert a significant influence on reactivity. While they are deactivating towards electrophilic substitution due to their inductive electron-withdrawing effect, they can act as leaving groups in SNAr reactions and participate in a wide array of transition metal-catalyzed cross-coupling reactions. The reactivity of halogens in these reactions often follows the order I > Br > Cl > F. researchgate.net

The presence of multiple different halogens, as in 4-Bromo-2-fluoro-6-iodonitrobenzene, offers the potential for sequential and site-selective reactions. The differential reactivity of the C-I, C-Br, and C-F bonds allows for a programmed approach to synthesis, where each halogen can be addressed under specific reaction conditions. For example, the C-I bond is typically the most reactive in cross-coupling reactions, followed by the C-Br bond, while the C-F bond is generally the most inert. This hierarchy of reactivity enables the stepwise introduction of different functionalities onto the aromatic ring.

The combination of a nitro group with multiple halogens in a compound like this compound thus presents a highly versatile platform for the synthesis of complex molecules. The nitro group can direct nucleophilic attack, while the different halogens can be selectively manipulated through various catalytic processes, making such compounds valuable intermediates in the construction of sophisticated molecular targets.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-fluoro-3-iodo-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFINO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFBEHHMRSNUOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 4 Bromo 2 Fluoro 6 Iodonitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This process is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group. wikipedia.orgbyjus.com

The positions of the electron-withdrawing groups relative to the leaving group are crucial. byjus.com For optimal activation, the electron-withdrawing group should be located at the ortho or para position to the leaving group, as this allows for effective delocalization of the negative charge in the Meisenheimer complex through resonance. wikipedia.orgyoutube.com In 4-bromo-2-fluoro-6-iodonitrobenzene, the nitro group is ortho to both the fluorine and iodine atoms and para to the bromine atom. This positioning activates all three halogen sites for nucleophilic attack.

However, the "element effect" suggests that the fluorine atom at the C2 position would be the most susceptible to substitution. nih.gov The high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more prone to nucleophilic attack. wikipedia.org While the C-F bond is strong, its breakage is not the rate-limiting step of the reaction. masterorganicchemistry.com

| Halogen | Position | Relative Reactivity in S~N~Ar | Reason |

|---|---|---|---|

| Fluorine | 2 | Highest | High electronegativity polarizes the C-F bond, making the carbon more electrophilic. wikipedia.orgnih.gov |

| Chlorine/Bromine | 4 | Intermediate | Less electronegative than fluorine, resulting in a less polarized bond. nih.gov |

| Iodine | 6 | Lowest | Least electronegative among the halogens, leading to the lowest reactivity in S~N~Ar. nih.gov |

The nitro group (–NO₂) plays a dual role in the chemistry of this compound. Primarily, it functions as a powerful activating group for SNAr reactions. wikipedia.org Its strong electron-withdrawing nature, through both inductive and resonance effects, acidifies the aromatic ring, making it more susceptible to nucleophilic attack. youtube.commasterorganicchemistry.com When a nucleophile attacks the ring at a position ortho or para to the nitro group, the resulting negative charge can be effectively delocalized onto the oxygen atoms of the nitro group, stabilizing the Meisenheimer intermediate. wikipedia.orgyoutube.com

In some instances, the nitro group itself can act as a leaving group in SNAr reactions, although this is less common than halogen displacement. stackexchange.com The ability of the nitro group to be displaced is attributed to its electronegativity. stackexchange.com However, whether it is displaced depends on the specific reaction conditions and the other substituents present on the ring. wuxiapptec.com In the context of this compound, the presence of excellent halogen leaving groups, particularly fluorine, makes the displacement of the nitro group less likely under typical SNAr conditions.

Vicarious Nucleophilic Substitution (VNS) is a distinct type of nucleophilic aromatic substitution where a hydrogen atom is replaced by a nucleophile, rather than a conventional leaving group like a halogen. wikipedia.org This reaction is characteristic of electron-deficient arenes, such as nitroarenes. wikipedia.orgorganic-chemistry.org The nucleophile used in VNS reactions typically bears a leaving group at the nucleophilic center. organic-chemistry.org The mechanism involves the initial addition of the nucleophile to the aromatic ring to form a Meisenheimer-type adduct. nih.gov This is followed by a base-induced β-elimination of a small molecule (like HCl if the nucleophile is a chloromethyl derivative), leading to the substitution product. nih.gov

In polyhalogenated nitroarenes, there can be a competition between VNS and the standard SNAr of a halogen. organic-chemistry.org Generally, VNS is faster than the substitution of halogens, with the notable exception of fluorine. organic-chemistry.org When a fluorine atom is present at a position activated by a nitro group (ortho or para), the SNAr of fluoride (B91410) is often favored over VNS. organic-chemistry.org For this compound, a VNS reaction would involve the substitution of the hydrogen atom at either the C3 or C5 position. However, given the high reactivity of the fluorine at the C2 position towards SNAr, it is probable that substitution of the fluoride would be the dominant reaction pathway. organic-chemistry.org

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. wikipedia.orgmychemblog.com This reaction is widely used for synthesizing biaryls, styrenes, and polyolefins. wikipedia.org The catalytic cycle generally involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. mychemblog.comlibretexts.org

For a substrate like this compound, the different reactivities of the C-I, C-Br, and C-F bonds towards oxidative addition allow for selective cross-coupling. The order of reactivity for oxidative addition is generally C-I > C-Br > C-Cl > C-F. yonedalabs.com This means that under carefully controlled conditions, it is possible to selectively couple at the iodine position, followed by the bromine position. The C-F bond is typically unreactive in Suzuki couplings unless specialized ligands and conditions are employed.

| Halogen | Position | Reactivity in Suzuki-Miyaura Coupling | Potential Outcome |

|---|---|---|---|

| Iodine | 6 | Highest | Selective coupling at C6 is expected under mild conditions. |

| Bromine | 4 | Intermediate | Coupling at C4 can occur after reaction at C6 or under more forcing conditions. |

| Fluorine | 2 | Lowest | Generally unreactive under standard Suzuki-Miyaura conditions. |

The Sonogashira coupling is another palladium-catalyzed reaction that forms a C-C bond, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a copper(I) co-catalyst and is carried out under mild, basic conditions. wikipedia.orgorganic-chemistry.org The reaction is invaluable for the synthesis of arylalkynes and conjugated enynes. mdpi.com

Similar to the Suzuki coupling, the Sonogashira reaction's selectivity with polyhalogenated substrates is dictated by the relative reactivity of the carbon-halogen bonds. The C-I bond is significantly more reactive than C-Br and C-F bonds. Therefore, in the case of this compound, the Sonogashira coupling would be expected to occur selectively at the C6 position, replacing the iodine atom with an alkynyl group. This high selectivity allows for the stepwise functionalization of the aromatic ring. For instance, after a Sonogashira coupling at the iodo-position, the bromo-position could potentially undergo a subsequent coupling reaction, such as a Suzuki or another Sonogashira coupling, under different reaction conditions.

Palladium-Catalyzed C-N Cross-Coupling Applications

Palladium-catalyzed C-N cross-coupling reactions have become a cornerstone of modern organic synthesis, particularly for the construction of arylamines, which are prevalent in pharmaceuticals, natural products, and organic materials. nih.gov The reactivity of the carbon-halogen bonds in this compound towards palladium-catalyzed amination is expected to follow the general trend of C-I > C-Br > C-Cl > C-F. The weaker carbon-iodine bond is typically the most susceptible to oxidative addition to the palladium(0) catalyst, allowing for regioselective amination at the C-6 position.

While specific studies on the C-N cross-coupling of this compound are not extensively documented, the principles can be extrapolated from similar systems. For instance, the N-arylation of various amines with aryl halides is a well-established transformation. nih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. For challenging substrates, specialized ligands and precatalysts have been developed to facilitate these couplings. nih.gov

In a related context, palladium-catalyzed cross-coupling reactions of aryl bromides with various nucleophiles, including boronic acids, have been extensively studied. nih.gov These Suzuki-Miyaura couplings demonstrate the feasibility of activating C-Br bonds under palladium catalysis. Similarly, the coupling of (E/Z)-1-(2-bromo-2-fluorovinyl)-4-nitrobenzene with alkyl boronic acids highlights the utility of palladium in forming C-C bonds involving bromo-fluoro-substituted nitroaromatic compounds. researchgate.net

The following table summarizes representative palladium-catalyzed C-N cross-coupling reactions of related halo-nitroaromatic compounds, illustrating the general conditions employed.

| Aryl Halide | Amine/Amide | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 4-Bromobenzamide | Functionalized Piperazine | Pd(OAc)₂ / L17 | K₂CO₃ | Toluene | 85 |

| 2,6-Dibromopyridine | Pyrazole | Pd(OAc)₂ / L1 | Cs₂CO₃ | Toluene | 90 |

| 5-Fluoro-2-nitrophenol derivative (as triflate) | Intramolecular Amide | Pd₂(dba)₃ / L7 | K₂CO₃ | Toluene | 88 |

Data adapted from studies on related halo-nitroaromatic compounds. nih.gov

Reactivity in C-F Bond Activation and Arylation

The activation of carbon-fluorine (C-F) bonds is a challenging yet highly desirable transformation in organic synthesis due to the prevalence of fluorine in pharmaceuticals and agrochemicals. The C-F bond is the strongest carbon-halogen bond, making its cleavage difficult. However, the presence of the electron-withdrawing nitro group in this compound significantly acidifies the aromatic ring, making it more susceptible to nucleophilic attack and potentially facilitating C-F bond activation.

While direct arylation via C-F bond activation of this compound is not specifically reported, studies on related fluorinated nitroaromatics provide valuable insights. For example, nickel complexes have been shown to effectively activate C-F bonds in fluorinated pyrimidines. The reaction of 2,4,6-trifluoropyrimidine (B1266109) with [Ni(cod)₂] in the presence of a phosphine (B1218219) ligand leads to regioselective C-F bond activation. nih.gov This suggests that transition metal-mediated pathways could be a viable strategy for functionalizing the C-F bond in this compound.

Nucleophilic aromatic substitution (SNAr) is another important pathway for C-F bond functionalization, particularly when the fluorine atom is positioned ortho or para to a strong electron-withdrawing group like the nitro group. In this compound, the fluorine atom is ortho to the nitro group, which should facilitate its displacement by strong nucleophiles.

Reductions and Oxidations of the Nitro Group and Aromatic Ring

The reduction of the nitro group is one of the most fundamental transformations in aromatic chemistry, providing access to anilines, which are key building blocks in many synthetic endeavors. The selective reduction of the nitro group in a polyhalogenated compound like this compound requires mild and chemoselective reagents to avoid dehalogenation.

A variety of methods are available for the reduction of aromatic nitro compounds. wikipedia.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a common approach. wikipedia.org However, the presence of multiple halogens increases the risk of hydrodehalogenation.

Chemical reducing agents offer an alternative that can often provide better selectivity. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are frequently used. wikipedia.org For substrates sensitive to harsh acidic conditions, systems like hydrazine (B178648) in the presence of a catalyst or sodium borohydride (B1222165) in combination with a transition metal salt can be effective. thieme-connect.com For instance, the NaBH₄-FeCl₂ system has been shown to selectively reduce the nitro group in ester-substituted nitroarenes with high efficiency. thieme-connect.com

The reduction can also be controlled to yield intermediate products such as hydroxylamines or azo compounds, depending on the reaction conditions and the reducing agent employed. wikipedia.org

The following table presents a selection of reagents used for the selective reduction of nitroarenes to amines.

| Reagent System | Substrate Type | Key Advantages |

| Hydrazine glyoxylate (B1226380) / Zn or Mg | Halogenated nitroaromatics | Selective, rapid, avoids expensive metals. |

| NaBH₄ / FeCl₂ | Ester-substituted nitroarenes | High chemoselectivity, mild conditions. thieme-connect.com |

| Catalytic Hydrogenation (e.g., Pd/C) | General nitroaromatics | High efficiency, clean reaction. wikipedia.org |

| SnCl₂ / HCl | General nitroaromatics | Effective for a wide range of substrates. wikipedia.org |

Information on the direct oxidative transformation of this compound is scarce. However, the reactivity of related nitroaromatic compounds in oxidative processes can be considered. The nitro group itself is in a high oxidation state and is generally not susceptible to further oxidation. The aromatic ring, being electron-deficient due to the nitro group and halogens, is also resistant to electrophilic attack and oxidative degradation under typical conditions.

Transformations would likely involve the functional groups introduced after the reduction of the nitro group. For example, the resulting aniline (B41778) could undergo a variety of oxidative coupling reactions or be diazotized and converted to other functionalities.

Investigations into Reaction Mechanisms and Intermediates

The reaction of electron-deficient aromatic compounds with nucleophiles can proceed through the formation of a key intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org This negatively charged species is formed by the addition of a nucleophile to the aromatic ring, temporarily disrupting the aromaticity. libretexts.org The stability of the Meisenheimer complex is a crucial factor in determining the feasibility and rate of nucleophilic aromatic substitution (SNAr) reactions.

The presence of multiple electron-withdrawing groups, such as the nitro group and halogen atoms in this compound, is expected to significantly stabilize the corresponding Meisenheimer complex. wikipedia.org The negative charge of the complex can be delocalized onto the nitro group, which is a powerful resonance-stabilizing feature. libretexts.org

Studies on related nitroaromatic compounds have demonstrated the formation and, in some cases, the isolation of stable Meisenheimer complexes. nih.govnih.gov For example, the reaction of trinitroanisole with sodium methoxide (B1231860) yields a stable, colored Meisenheimer salt. wikipedia.org The formation of these complexes can often be detected by spectroscopic methods, such as UV-Vis and NMR spectroscopy, due to their characteristic colors and spectral properties. nih.gov

The efficiency of Meisenheimer complex formation has been correlated with the biological activity of some nitroaromatic compounds. nih.govrsc.org In the context of this compound, nucleophilic attack could occur at any of the carbon atoms bearing a halogen, with the position of attack being influenced by the nature of the nucleophile and the reaction conditions. The formation of a Meisenheimer complex is the first step in the SNAr mechanism, which would be followed by the departure of a leaving group (one of the halogens) to restore the aromaticity of the ring. libretexts.org

Electron Transfer Mechanisms in Halogenated Nitroarenes

The presence of a nitro group makes halogenated nitroarenes, such as this compound, susceptible to electron transfer processes. The nitro group's strong electron-withdrawing nature lowers the energy of the molecule's lowest unoccupied molecular orbital (LUMO), facilitating the acceptance of an electron to form a radical anion.

Recent studies on nitroarenes have highlighted the potential for single-electron transfer (SET) mechanisms in their reactions. researchgate.net For halogenated nitroarenes, an initial electron transfer to the nitroaromatic system can lead to the formation of a radical anion. In the case of iodo-substituted nitroarenes, the carbon-iodine bond is relatively weak and can undergo fragmentation upon formation of the radical anion, leading to an aryl radical and an iodide ion. researchgate.net This reactivity is distinct from that of fluoro, chloro, and bromo derivatives, where the corresponding carbon-halogen bonds are stronger. researchgate.net

The proposed electron transfer mechanism for a generic halogenated nitroarene is depicted below:

Step 1: Electron Transfer Ar(NO₂)X + e⁻ → [Ar(NO₂)X]⁻•

Step 2: Fragmentation (in the case of iodo-substituted arenes) [Ar(NO₂)I]⁻• → Ar(NO₂)• + I⁻

This generated aryl radical can then participate in various subsequent reactions, such as coupling with nucleophiles. It has been suggested that for o-iodonitrobenzene, a non-chain SRN1 (substitution nucleophilic radical non-chain) reaction can occur with certain nucleophiles, a pathway that is more favorable in polar aprotic solvents like DMSO. researchgate.net Given the presence of an iodine atom ortho to the nitro group in this compound, a similar radical-based reactivity can be anticipated.

The relative reduction potentials of the nitroarene and the bond dissociation energies of the carbon-halogen bonds are critical factors in determining the feasibility of such electron transfer-fragmentation pathways.

Table 1: Representative Bond Dissociation Energies (BDE) for Halogenated Benzenes

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-F | 123 |

| C-Cl | 96 |

| C-Br | 81 |

| C-I | 65 |

This table presents generalized data for halobenzenes to illustrate the trend in bond strengths.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of 4-Bromo-2-fluoro-6-iodonitrobenzene, allowing for the precise mapping of atomic connectivity and spatial relationships.

Multi-nuclear NMR (¹H, ¹³C, ¹⁹F, ¹²⁷I) for Polyhalogenated Systems

A complete understanding of the molecule's structure requires the analysis of multiple NMR-active nuclei.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals corresponding to the two non-equivalent aromatic protons (H-3 and H-5). Due to the strong electron-withdrawing nature of the nitro group and the halogens, these protons are significantly deshielded and would appear far downfield, likely in the range of 8.0-8.5 ppm.

The signal for H-3 would be split by the adjacent H-5 (meta-coupling, ⁴JHH) and the fluorine at C-2 (ortho-coupling, ³JHF).

The signal for H-5 would be split by H-3 (meta-coupling, ⁴JHH) and the fluorine at C-2 (para-coupling, ⁵JHF). Consequently, both signals would likely appear as complex multiplets, often described as a doublet of doublets. Aromatic meta-coupling constants (⁴JHH) are typically small, around 2-3 Hz. acdlabs.com Ortho and para H-F coupling constants are larger and more variable. organicchemistrydata.org

¹³C NMR: The ¹³C NMR spectrum will display six distinct signals for the six unique carbon atoms of the benzene (B151609) ring. The chemical shifts are influenced by the attached substituents. Carbons bonded to halogens and the nitro group will be significantly shifted. The carbon attached to the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature in the NMR of organofluorine compounds. rsc.org Smaller, long-range couplings to fluorine (²JCF, ³JCF, etc.) will also be observable for the other carbons. rsc.orgresearchgate.net

¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct probe of the fluorine environment. wikipedia.org A single resonance is expected for the fluorine atom in this compound. For aryl fluorides, the chemical shifts typically appear in a range of +80 to +170 ppm relative to neat CFCl₃, though this can be highly dependent on the substitution pattern. ucsb.edu Based on data for similar compounds like fluoronitrobenzenes and fluoroiodobenzenes, the shift would likely fall in the upfield region of the aromatic fluorine range (e.g., -90 to -120 ppm). alfa-chemistry.comspectrabase.comcolorado.edu This signal would be split by the adjacent H-3 proton (³JHF).

¹²⁷I NMR: While Iodine-127 is an NMR-active nucleus, it is a quadrupolar nucleus (spin I > 1/2). This property leads to very efficient nuclear relaxation and, consequently, extremely broad NMR signals. For covalently bound iodine in asymmetric environments, the signals are often too broad to be detected with standard high-resolution NMR spectrometers, making ¹²⁷I NMR of limited practical use for the routine structural characterization of such compounds.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on established substituent effects and data from analogous compounds.

| ¹H NMR | ¹³C NMR | ||||

|---|---|---|---|---|---|

| Position | Predicted δ (ppm) | Predicted Multiplicity | Position | Predicted δ (ppm) | Key Couplings |

| H-3 | ~8.1 - 8.4 | dd | C-1 | ~90 - 100 | ²JCF |

| H-5 | ~8.2 - 8.5 | dd | C-2 | ~160 - 165 | ¹JCF (~250 Hz) |

| C-3 | ~125 - 130 | ²JCF, ¹JCH | |||

| C-4 | ~120 - 125 | ³JCF | |||

| C-5 | ~135 - 140 | ⁴JCF, ¹JCH | |||

| C-6 | ~150 - 155 | ³JCF |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify proton-proton spin coupling networks. researchgate.netyoutube.com For this compound, a cross-peak would be observed connecting the signals of H-3 and H-5, confirming their meta-relationship (a four-bond coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). The HSQC spectrum would show two cross-peaks, one linking the H-3 signal to the C-3 signal, and another linking the H-5 signal to the C-5 signal. This allows for the unambiguous identification of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful 2D NMR technique for elucidating the complete carbon skeleton by revealing long-range correlations (typically over two and three bonds) between protons and carbons. For this molecule, HMBC would be crucial for assigning the quaternary carbons (those bearing substituents). Key expected correlations include:

H-3 would show correlations to the carbons at positions C-1 (I), C-2 (F), and C-5.

H-5 would show correlations to the carbons at positions C-1 (I), C-3, and C-4 (Br). These long-range correlations provide the final pieces of the puzzle, allowing for the complete and unambiguous assignment of every atom within the aromatic ring.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry provides critical information on the molecular weight and the fragmentation pathways of the molecule, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the exact mass of the molecular ion can be determined. This experimental value can then be compared to the theoretical exact mass calculated from the isotopic masses of the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁴N, ¹⁶O, ¹⁹F, ⁷⁹Br, and ¹²⁷I). This comparison serves to unequivocally confirm the molecular formula C₆H₂BrFINO₂. acs.org

Theoretical Monoisotopic Mass for C₆H₂⁷⁹Br¹⁹F¹²⁷I¹⁴N¹⁶O₂: 374.8328 u

Fragmentation Pattern Analysis of Polyhalogenated Nitroaromatics

The analysis of fragmentation patterns provides significant structural information. For aromatic nitro compounds, characteristic fragmentation pathways include the loss of the nitro group and parts thereof. nih.govnih.govresearchgate.net

Loss of NO₂: A primary fragmentation would be the cleavage of the C-N bond to lose a nitro radical (•NO₂), resulting in a fragment ion [M - 46]⁺.

Loss of NO: Another common pathway is the loss of a nitric oxide radical (•NO) to give an [M - 30]⁺ fragment. This is often followed by the expulsion of a carbon monoxide (CO) molecule. nist.gov

Halogen Loss: The carbon-halogen bonds will also cleave. The C-I bond is the weakest, so the loss of the iodine atom ([M - 127]⁺) would be a prominent fragmentation pathway. The subsequent loss of the bromine atom would also be expected. The presence of bromine is readily identified by its characteristic isotopic signature, with two peaks of nearly equal intensity for the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Description | Predicted m/z (for ⁷⁹Br) |

|---|---|---|

| [C₆H₂BrFINO₂]⁺ | Molecular Ion (M⁺) | 375 |

| [C₆H₂BrFIO]⁺ | Loss of NO | 345 |

| [C₆H₂BrF]⁺ | Loss of I and NO₂ | 202 |

| [C₆H₂FINO₂]⁺ | Loss of Br | 296 |

| [C₆H₂BrFNO₂]⁺ | Loss of I | 248 |

Chemical Ionization (CI) and Electron Ionization (EI) Spectra Characteristics

The choice of ionization technique significantly influences the resulting mass spectrum.

Electron Ionization (EI): EI is a high-energy, "hard" ionization technique that typically leads to extensive fragmentation. nih.gov The resulting spectrum provides a detailed "fingerprint" of the molecule, rich with structural information from the various fragment ions. nih.gov However, for some molecules, the energy imparted can be so high that the molecular ion peak (M⁺) is very weak or even absent. Given the multiple functional groups in this compound, significant fragmentation is expected under EI conditions.

Chemical Ionization (CI): CI is a "soft" ionization technique that imparts much less energy to the analyte molecule, resulting in significantly less fragmentation. acs.org This method is particularly useful for clearly determining the molecular weight of a compound. In a typical CI experiment (e.g., using methane (B114726) as the reagent gas), a prominent protonated molecular ion, [M+H]⁺, is expected at m/z 376 (for ⁷⁹Br). This provides strong evidence for the molecular mass, complementing the fragmentation data obtained from EI-MS. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. This allows for the identification of the various functional groups present in "this compound".

The IR and Raman spectra of "this compound" are expected to exhibit distinct bands corresponding to the vibrations of its constituent functional groups. The aromatic ring itself will have characteristic C-H and C=C stretching and bending vibrations. The presence of the nitro group (NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations. The carbon-halogen bonds (C-F, C-Br, and C-I) also have characteristic stretching vibrations, although these often appear in the fingerprint region of the spectrum and can be more complex to assign definitively without computational modeling.

A study on the related compound 4-bromo-2-chloro-6-iodoaniline (B12088954) utilized Attenuated Total Reflectance (ATR) IR spectroscopy to identify intermediates and products during its synthesis, demonstrating the utility of this technique for functional group analysis of polyhalogenated aromatics. harricksci.com For halogenated organic compounds in general, the carbon-halogen (C-X) stretching vibrations are known to be intense and occur at lower wavenumbers as the mass of the halogen increases. spectroscopyonline.com

Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong |

| Nitro (NO₂) | Asymmetric Stretching | 1570 - 1500 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1370 - 1300 | Strong |

| C-F | Stretching | 1250 - 1000 | Strong |

| C-Br | Stretching | 680 - 515 | Medium to Strong |

| C-I | Stretching | 600 - 500 | Medium to Strong |

Note: The exact positions of the absorption bands can be influenced by the electronic effects of the other substituents on the aromatic ring and potential intermolecular interactions in the solid state.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. Therefore, the C=C stretching of the aromatic ring and the carbon-halogen bonds would be expected to show strong signals in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous proof of the substitution pattern on the benzene ring, confirming the ortho, meta, and para relationships between the bromo, fluoro, iodo, and nitro substituents.

For a molecule like "this compound," a single-crystal X-ray diffraction experiment would yield a detailed structural model, including:

Bond lengths: The precise distances between the carbon atoms of the benzene ring and the halogen and nitrogen atoms.

Bond angles: The angles between the various atoms, which define the geometry of the molecule.

Torsion angles: These describe the orientation of the nitro group relative to the plane of the benzene ring.

Intermolecular interactions: In the solid state, molecules pack in a specific arrangement influenced by non-covalent interactions such as halogen bonding, dipole-dipole interactions, and van der Waals forces. X-ray crystallography can reveal these interactions, providing insight into the crystal packing and solid-state properties of the compound.

While specific crystallographic data for "this compound" is not publicly available, the table below illustrates the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Description | Expected Value/Information |

| Crystal System | The symmetry of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | e.g., a = 8.5 Å, b = 12.3 Å, c = 7.9 Å, β = 95° |

| C-Br Bond Length | The distance between the carbon and bromine atoms. | ~1.90 Å |

| C-F Bond Length | The distance between the carbon and fluorine atoms. | ~1.35 Å |

| C-I Bond Length | The distance between the carbon and iodine atoms. | ~2.10 Å |

| N-O Bond Lengths | The distances between the nitrogen and oxygen atoms of the nitro group. | ~1.22 Å |

| Intermolecular Interactions | Short contacts between atoms of adjacent molecules. | e.g., I···O interactions (halogen bonding) |

This detailed structural information is crucial for understanding the molecule's reactivity, physical properties, and potential applications in materials science or as a synthetic intermediate.

Chromatographic Techniques for Purity and Mixture Analysis (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for separating "this compound" from any starting materials, byproducts, or isomers and for assessing its purity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly powerful for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the sample is vaporized and passed through a long, thin capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase coating the column. As "this compound" is a relatively volatile organic compound, GC is a suitable technique for its analysis. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for its identification.

The gas chromatograph is coupled to a mass spectrometer, which ionizes the molecules eluting from the column and separates the resulting ions based on their mass-to-charge ratio. The mass spectrum of "this compound" would show a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern that can be used to confirm its structure. The high resolution of modern mass spectrometers allows for the determination of the exact mass, which can be used to confirm the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are not sufficiently volatile or are thermally unstable, LC-MS is the preferred method. In LC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is based on the compound's affinity for the stationary and mobile phases.

Similar to GC-MS, the eluent from the liquid chromatograph is introduced into a mass spectrometer. LC-MS is a versatile technique that can be used with a variety of ionization methods, making it suitable for a wide range of compounds. For "this compound," LC-MS would provide information on its retention time and a mass spectrum for identification and purity assessment.

Illustrative Data from Chromatographic Analysis

| Analytical Technique | Parameter | Expected Result for this compound |

| GC-MS | Retention Time | Dependent on column and conditions |

| Molecular Ion (M⁺) | m/z corresponding to C₆H₂BrFINO₂ | |

| Key Fragment Ions | Peaks corresponding to the loss of NO₂, Br, I, or F | |

| LC-MS | Retention Time | Dependent on column, mobile phase, and conditions |

| [M+H]⁺ or [M-H]⁻ | m/z corresponding to the protonated or deprotonated molecule |

The purity of a sample of "this compound" can be determined from the chromatogram by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks. A high-purity sample would show a single major peak with a very small contribution from any impurities.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for investigating the electronic structure of molecules, which in turn governs their chemical reactivity. For complex molecules such as 4-Bromo-2-fluoro-6-iodonitrobenzene, these calculations can predict a variety of properties, including molecular geometry, charge distribution, and the energies of molecular orbitals. High-level theoretical methods, such as the complete active space self-consistent field (CASSCF) and multi-state second-order perturbation (MS-CASPT2) theories, have been successfully employed to study the electronic structure of related molecules like nitrobenzene (B124822). nih.govresearchgate.net These methods are crucial for accurately describing strongly correlated systems and for calculating vertical excitation energies and dissociation energy barriers. nih.govresearchgate.net

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying halogenated nitrobenzenes due to its favorable balance of accuracy and computational cost. DFT methods are employed to determine the equilibrium geometry, vibrational frequencies, and electronic properties of these molecules. researchgate.net For the parent nitrobenzene molecule, DFT calculations, in conjunction with experimental data from gas-phase electron diffraction (GED) and microwave spectroscopy, have provided a highly accurate determination of its molecular structure and the rotational barrier of the nitro group. researchgate.netscispace.com

Theoretical calculations on halogenated nitroaromatics help in understanding the influence of different halogen substituents on the geometry and electronic nature of the benzene (B151609) ring and the nitro group. For instance, DFT calculations can precisely predict bond lengths and angles, which are influenced by the electronic effects (inductive and resonance) of the fluorine, bromine, and iodine substituents, as well as the strongly electron-withdrawing nitro group.

Table 1: Representative Theoretical Structural Parameters of a Nitrobenzene Moiety

| Parameter | Typical Calculated Value |

|---|---|

| r(C-C)avg | 1.391 Å |

| r(C-N) | 1.468 Å |

| r(N-O) | 1.223 Å |

| ∠ O-N-O | 124.2° |

| ∠ C-N-O | 117.9° |

Note: These values are representative for a planar nitrobenzene structure based on combined GED, MW, and DFT studies and may vary in this compound due to substitution effects. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

For nitroaromatic compounds, the HOMO is typically localized on the benzene ring, while the LUMO is often centered on the electron-deficient nitro group. The presence of multiple halogen substituents with varying electronegativity and size, as in this compound, significantly modulates the energies of these frontier orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. Computational studies on related nitroalkenes have shown that the analysis of frontier molecular orbitals is crucial for understanding reaction mechanisms. mdpi.com

Table 2: Conceptual Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, these models can identify transition states, intermediates, and the lowest energy reaction pathways. DFT calculations, for example, have been used to investigate the molecular mechanism of [3 + 2] cycloaddition reactions involving nitroalkenes. mdpi.comresearchgate.net These studies can determine whether a reaction proceeds through a concerted or stepwise mechanism and can explain the observed regioselectivity by comparing the activation energies of different possible pathways. mdpi.comresearchgate.net

For a highly substituted molecule like this compound, computational modeling could be applied to predict its behavior in various reactions, such as nucleophilic aromatic substitution. By calculating the energies of potential intermediates and transition states for substitution at different positions on the aromatic ring, the most likely reaction pathway can be determined.

Prediction of Regioselectivity and Stereoselectivity in Complex Reactions

In reactions involving multifunctional molecules, predicting the regioselectivity (which site of the molecule will react) and stereoselectivity (the spatial orientation of the products) is a significant challenge. Computational chemistry offers powerful tools to address this. For instance, DFT calculations can be used to predict the regiochemical outcomes of cycloaddition reactions by analyzing the activation barriers for different regioisomeric pathways. mdpi.com It has been shown that for reactions of nitrous oxide with conjugated nitroalkenes, the formation of one regioisomer is kinetically preferred. mdpi.com

In the case of this compound, the benzene ring has several non-equivalent positions. The fluorine, bromine, iodine, and nitro groups exert distinct electronic and steric effects, making intuitive prediction of reactivity difficult. Computational models can calculate reactivity indices for each atomic site, such as Fukui functions or condensed-to-atom electrophilicity, to predict the most favorable site for nucleophilic or electrophilic attack, thus guiding synthetic efforts to achieve the desired product.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can be used to study the conformational flexibility of molecules, their interactions with solvent molecules, and their behavior in larger systems, such as proteins. For example, MD simulations have been performed on nitrobenzene dioxygenase to understand the positioning of the substrate in the active site and the interactions that stabilize its architecture. rutgers.eduacs.org

A conformational analysis of this compound would be crucial for understanding its three-dimensional structure and flexibility. Due to potential steric hindrance between the bulky iodine atom and the adjacent nitro group, the nitro group may be twisted out of the plane of the benzene ring. Systematic conformational searches using computational methods can identify the lowest-energy conformers and the energy barriers between them. researchgate.net This information is vital for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules or biological targets.

Applications of 4 Bromo 2 Fluoro 6 Iodonitrobenzene As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Substituted Aromatic Compounds

The differential reactivity of the carbon-halogen bonds in 4-Bromo-2-fluoro-6-iodonitrobenzene is a key feature that allows for its use as a precursor to polysubstituted aromatic compounds. The carbon-iodine bond is the most reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, due to its lower bond dissociation energy. This allows for the selective introduction of a wide variety of substituents at the iodine-bearing position while leaving the bromo and fluoro groups intact for subsequent transformations.

Following the initial modification at the iodo position, the bromo group can be targeted for a second cross-coupling reaction under slightly more forcing conditions. This sequential, site-selective functionalization provides a reliable strategy for the synthesis of intricately substituted benzene (B151609) derivatives that would be challenging to prepare using other methods. The fluorine atom, being the most inert towards typical cross-coupling conditions, often remains in the final product, imparting unique electronic properties. Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized through diazotization or acylation reactions, adding another layer of synthetic versatility.

Building Block for Heterocyclic Systems

The diverse reactivity of this compound also makes it an excellent starting material for the construction of various heterocyclic systems. The ortho-disposed nitro and halogen substituents can participate in cyclization reactions to form five- or six-membered heterocyclic rings.

For instance, after selective functionalization at the iodo position, the resulting intermediate can undergo a nucleophilic aromatic substitution (SNAr) reaction where a nucleophile displaces the fluorine atom, which is activated by the adjacent nitro group. If the incoming nucleophile contains another reactive site, a subsequent intramolecular reaction can lead to the formation of a heterocyclic ring.

Alternatively, reduction of the nitro group to an amine unlocks a plethora of cyclization strategies. The resulting aniline (B41778) derivative, still bearing the bromo and fluoro substituents, can be used in classic heterocyclic syntheses such as the Skraup or Doebner-von Miller quinoline (B57606) synthesis, or in the synthesis of other fused heterocycles like benzimidazoles or benzoxazoles, depending on the reaction partner.

Role in the Generation of Complex Molecular Architectures

The ability to perform multiple, sequential, and site-selective reactions on this compound makes it an invaluable tool in the assembly of complex molecular architectures. In total synthesis campaigns, where the precise and controlled construction of a target molecule is paramount, this trifunctionalized building block can serve as a central scaffold upon which molecular complexity is built.

The stepwise introduction of different fragments via cross-coupling reactions at the iodo and bromo positions allows for the convergence of multiple synthetic pathways. This convergent approach is often more efficient than linear syntheses for building large and complex molecules. The fluorine and nitro groups can be carried through several synthetic steps and then modified at a later stage to introduce additional functionality or to complete the synthesis of the target molecule.

Derivatization for Advanced Research Probes and Functional Materials (excluding biomedical/clinical applications)

The unique electronic properties conferred by the combination of electron-withdrawing (nitro, fluoro) and polarizable (bromo, iodo) substituents make derivatives of this compound attractive for applications in materials science and as research probes.

The ability to introduce various functional groups with precise spatial control makes this compound a useful precursor for the synthesis of novel ligands for catalysis. For example, phosphine (B1218219) or N-heterocyclic carbene (NHC) precursors can be introduced via cross-coupling reactions at the iodo and/or bromo positions. The resulting polysubstituted aromatic compounds can then act as ligands for transition metals, with the fluorine and nitro substituents electronically tuning the properties of the metal center. This can influence the catalytic activity, selectivity, and stability of the resulting catalyst complex.

In the field of materials chemistry, derivatives of this compound can be incorporated into larger conjugated systems for the development of new organic electronic materials. The electron-deficient nature of the aromatic ring, due to the presence of the nitro and fluoro groups, can be exploited in the design of n-type organic semiconductors. By strategically coupling this building block with electron-rich aromatic units, donor-acceptor type materials can be synthesized. These materials are of interest for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), although specific material properties are beyond the scope of this discussion. The synthetic flexibility offered by this compound allows for the systematic variation of the molecular structure to fine-tune the electronic and physical properties of the resulting materials.

Future Research Directions and Unexplored Reactivity

Development of Novel, Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of polyhalogenated aromatic compounds like 4-bromo-2-fluoro-6-iodonitrobenzene is a critical area for future research. Traditional synthetic methods often rely on harsh reagents and produce significant waste. nih.gov Therefore, the development of sustainable alternatives is paramount.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. researchgate.netrsc.org The photocatalytic reduction of nitroaromatics to anilines has been demonstrated, and future work could explore the selective photocatalytic functionalization of a pre-halogenated nitrobenzene (B124822). nih.govnih.govchemicalbook.com For instance, developing a photocatalytic system that facilitates the selective iodination or bromination of a suitable precursor could provide a novel and sustainable entry point to this class of compounds.

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Approach | Potential Advantages | Key Research Challenges |

| Biocatalysis (Halogenases) | High selectivity, mild reaction conditions, reduced waste. mdpi.commdpi.com | Identification or engineering of suitable enzymes, substrate scope limitations. mdpi.com |

| Photocatalysis | Use of visible light as a renewable energy source, mild conditions. researchgate.netnih.gov | Catalyst design for selective halogenation, managing competing reactions. nih.gov |

| Flow Chemistry | Enhanced safety, scalability, automation, and process control. rsc.orgmdpi.com | Reactor design, optimization of reaction conditions for each step. suniv.ac.in |

Exploration of Less Common Reaction Pathways and Catalytic Systems

The distinct reactivity of the three different halogen substituents in this compound opens up avenues for selective functionalization using novel catalytic systems.

Selective Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are workhorse transformations in organic synthesis. biosynth.comresearchgate.netnih.govchemicalbook.com Given the differential reactivity of C-I, C-Br, and C-F bonds towards oxidative addition to palladium(0), sequential and site-selective cross-coupling reactions on this compound are highly plausible. Future research should focus on developing catalytic systems that can selectively activate one halogen over the others, allowing for the stepwise introduction of different functionalities. For instance, a mild palladium catalyst could selectively couple at the C-I bond, followed by a more reactive catalyst for the C-Br bond, leaving the C-F bond intact for further manipulation. The nitro group's strong electron-withdrawing nature can also influence the regioselectivity of these reactions. nih.gov

C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for streamlining organic synthesis by avoiding the pre-functionalization of starting materials. nih.gov While the aromatic ring of this compound is electron-deficient, the development of novel catalytic systems for the regioselective C-H activation of such challenging substrates is an active area of research. Future work could explore transition metal-catalyzed C-H functionalization directed by the existing substituents to introduce new groups at the remaining C-H position.

Uncommon Nucleophilic Aromatic Substitution (SNAr) Pathways: The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr). While the substitution of fluorine in nitroarenes is common, the reactivity of the other halogens in this specific arrangement is less predictable. researchgate.netnih.govnih.govchemicalbook.comsigmaaldrich.com Research into the competitive displacement of the different halogens by various nucleophiles under different reaction conditions would provide valuable insights into the compound's reactivity. The potential for a concerted SNAr mechanism, which does not strictly require strong electron-withdrawing groups, could also be explored. nih.govnih.gov

Advanced Mechanistic Insights into Multi-Halogenated Systems

A deeper understanding of the electronic and steric effects governing the reactivity of this compound is crucial for predicting and controlling its chemical behavior.

Computational and Spectroscopic Studies: Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, bond dissociation energies, and the transition states of potential reactions. mdpi.comyoutube.comyoutube.comsynquestlabs.com Such studies can help rationalize the observed regioselectivity in cross-coupling and SNAr reactions and guide the design of new catalysts. For instance, DFT could be used to model the interaction of the different halogen atoms with a catalyst's active site, explaining why one position is more reactive than another. Spectroscopic techniques, such as NMR and X-ray crystallography, of the parent compound and its reaction products will be essential for confirming theoretical predictions. researchgate.net

Halogen Bonding: The ability of halogen atoms to act as halogen bond donors is a well-established phenomenon that can influence reaction pathways and crystal packing. youtube.comyoutube.comsynquestlabs.com The presence of three different halogens in this compound, particularly the highly polarizable iodine atom, suggests that halogen bonding could play a significant role in its chemistry. Future research could investigate the formation of halogen bonds between this molecule and various Lewis bases and how these interactions might be exploited to control reactivity in solution and the solid state.

Integration with Machine Learning and AI in Chemical Synthesis Design

The complexity of synthesizing and functionalizing molecules like this compound makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML).

Automated Synthesis: The integration of AI with robotic platforms enables the automated synthesis of molecules. reagentia.eu An AI algorithm could design a synthetic route to a derivative of this compound, and a robotic system could then execute the synthesis, purify the product, and analyze its properties. This approach has the potential to dramatically accelerate the exploration of this compound's chemical space and the discovery of new materials and bioactive molecules.

Table 2: AI and Machine Learning in the Study of this compound

| Application | Potential Impact | Key Research Challenges |

| Retrosynthesis Planning | Design of novel and efficient synthetic routes. reagentia.eunih.gov | Accuracy of prediction for complex, multi-functionalized molecules. bldpharm.com |

| Reaction Outcome Prediction | Rapid screening of potential reactions and catalysts. | Requirement for large, high-quality datasets for model training. |

| Automated Synthesis | High-throughput synthesis and screening of derivatives. reagentia.eu | Integration of hardware and software, real-time reaction monitoring. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.